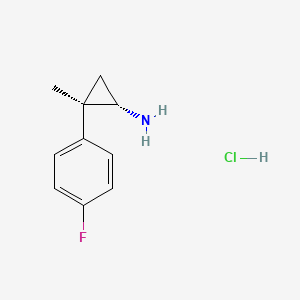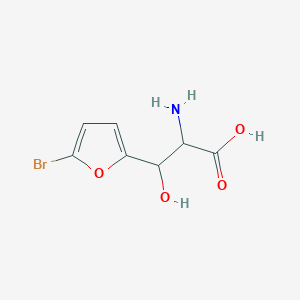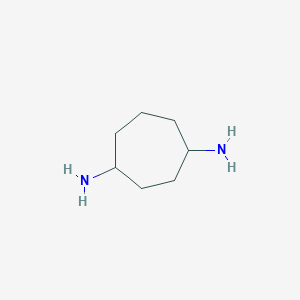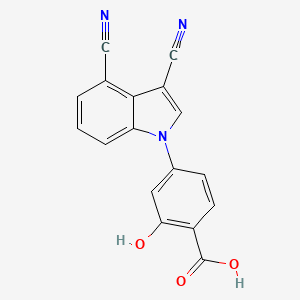
4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring substituted with cyano groups and a hydroxybenzoic acid moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the indole derivative with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Cyanogen bromide, EDCI, bases like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 4-(3,4-dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and hydroxybenzoic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The indole ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(3,4-Dicyano-1H-indol-1-yl)-benzoic acid: Lacks the hydroxy group, affecting its reactivity and binding properties.
4-(3,4-Dicyano-1H-indol-1-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical and biological properties.
Uniqueness
4-(3,4-Dicyano-1H-indol-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both cyano groups and a hydroxybenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H9N3O3 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
4-(3,4-dicyanoindol-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H9N3O3/c18-7-10-2-1-3-14-16(10)11(8-19)9-20(14)12-4-5-13(17(22)23)15(21)6-12/h1-6,9,21H,(H,22,23) |
InChI 键 |
RXKMNINMJNNIEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


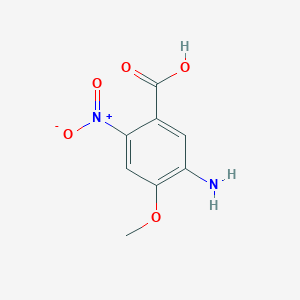
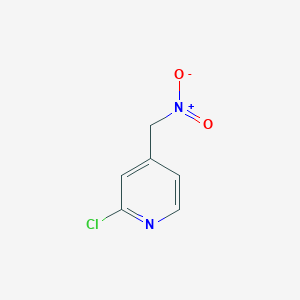
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
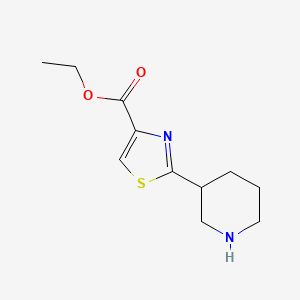
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

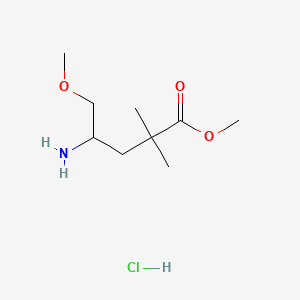
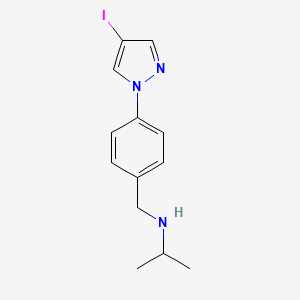
![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

